molecular formula C8H16O3 B14562897 Acetic acid;hex-1-en-3-ol CAS No. 62247-45-4

Acetic acid;hex-1-en-3-ol

Cat. No.: B14562897
CAS No.: 62247-45-4
M. Wt: 160.21 g/mol
InChI Key: JBDJMRDUPDPDRW-UHFFFAOYSA-N
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Description

Acetic Acid (CH₃COOH) is a simple carboxylic acid with a pungent odor and sour taste, widely recognized as the primary component of vinegar (5–20% concentration) . It is pivotal in industrial synthesis, food preservation, and biochemical processes. Acetic acid is produced via methanol carbonylation (Cativa or Monsanto processes) and microbial fermentation (e.g., Acetobacter species) .

Hex-1-en-3-ol (C₆H₁₂O) is an unsaturated alcohol with a terminal double bond (C1–C2) and a hydroxyl group at C3. Its structure is CH₂=CH-CH(OH)-CH₂-CH₂-CH₃ . This compound is less studied compared to its positional isomers like cis-3-hexen-1-ol ("leaf alcohol"), a key flavor compound in plants .

Properties

CAS No.

62247-45-4

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

acetic acid;hex-1-en-3-ol

InChI

InChI=1S/C6H12O.C2H4O2/c1-3-5-6(7)4-2;1-2(3)4/h4,6-7H,2-3,5H2,1H3;1H3,(H,3,4)

InChI Key

JBDJMRDUPDPDRW-UHFFFAOYSA-N

Canonical SMILES

CCCC(C=C)O.CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetic acid;hex-1-en-3-ol can be synthesized through an esterification reaction, where acetic acid reacts with hex-1-en-3-ol in the presence of an acid catalyst, typically concentrated sulfuric acid. The reaction is as follows:

CH3COOH+C6H12OCH3COOC6H11OH+H2O\text{CH}_3\text{COOH} + \text{C}_6\text{H}_{12}\text{O} \rightarrow \text{CH}_3\text{COO}\text{C}_6\text{H}_{11}\text{OH} + \text{H}_2\text{O} CH3​COOH+C6​H12​O→CH3​COOC6​H11​OH+H2​O

This reaction is reversible and requires heating to drive it to completion .

Industrial Production Methods

In an industrial setting, the esterification process is carried out in large reactors with continuous removal of water to shift the equilibrium towards the ester product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid enhances the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;hex-1-en-3-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester can be reduced to the corresponding alcohol and acetic acid using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the acyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines or alcohols

Major Products Formed

    Oxidation: Formation of carbonyl compounds

    Reduction: Formation of alcohols and acetic acid

    Substitution: Formation of substituted esters

Scientific Research Applications

Acetic acid;hex-1-en-3-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid;hex-1-en-3-ol involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release acetic acid and hex-1-en-3-ol, which can then participate in further biochemical reactions. The hydroxyl group in hex-1-en-3-ol can form hydrogen bonds with biological molecules, influencing their structure and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Acetic Acid vs. Other Carboxylic Acids

Acetic acid differs from other short-chain carboxylic acids in acidity, solubility, and industrial applications:

Compound Formula pKa Boiling Point (°C) Solubility in Water (g/100 mL) Key Applications
Acetic Acid CH₃COOH 4.76 118 Miscible Food preservative, chemical synthesis
Formic Acid HCOOH 3.75 100.8 Miscible Textile processing, preservative
Propionic Acid CH₃CH₂COOH 4.88 141 Miscible Mold inhibitor in baked goods
Butyric Acid CH₃(CH₂)₂COOH 4.83 163.5 6.3 Dairy flavoring, biofuels

Acetic acid’s intermediate acidity and miscibility make it versatile for organic reactions (e.g., esterification) and microbial metabolism (e.g., A. pasteurianus pathways) .

Hex-1-en-3-ol vs. Other Unsaturated Alcohols

Hex-1-en-3-ol’s reactivity and applications differ from isomers due to hydroxyl and double bond positions:

Compound Structure Boiling Point (°C) Solubility (g/100 mL) Odor/Applications
Hex-1-en-3-ol CH₂=CH-CH(OH)-CH₂-CH₂-CH₃ Not reported Moderate Limited data; potential intermediate
cis-3-Hexen-1-ol CH₃CH₂CH=CH-CH₂-CH₂OH 156–157 Slightly soluble Grassy aroma (flavor/fragrance)
trans-2-Hexen-1-ol CH₂=CH-CH₂-CH₂-CH₂-CH₂OH 168 Low Fruity notes, perfumery

The terminal double bond in hex-1-en-3-ol may enhance electrophilic addition reactivity compared to internal alkenes. However, its applications are less documented than cis-3-hexen-1-ol, a key component in plant volatiles .

Comparative Analysis of Derivatives (Esters)

Acetic acid esters of unsaturated alcohols vary in flavor and stability:

Ester Parent Alcohol Odor Profile Applications
Hex-1-en-3-yl acetate Hex-1-en-3-ol Not reported Potential synthetic intermediate
cis-3-Hexenyl acetate cis-3-Hexen-1-ol Fresh, green Food flavoring, cosmetics
trans-2-Hexenyl acetate trans-2-Hexen-1-ol Fruity, tropical Perfumes, detergents

cis-3-Hexenyl acetate is commercially significant due to its stability and natural occurrence, unlike hex-1-en-3-yl acetate, which lacks documented uses .

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